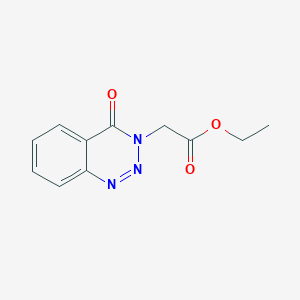

3-carbethoxymethyl-1,2,3-benzotriazin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-carbethoxymethyl-1,2,3-benzotriazin-4(3H)-one (CBT) is a benzotriazole derivative that has been widely used in scientific research. This compound has shown potential in various fields, including medicinal chemistry, biochemistry, and material science.

Aplicaciones Científicas De Investigación

Peptide Synthesis

3-Carbethoxymethyl-1,2,3-benzotriazin-4(3H)-one is a significant organophosphorus compound utilized in peptide synthesis. This compound has shown efficiency in coupling reagents for both solution and solid-phase peptide synthesis (Fan, Hao, & Ye, 1996). It offers advantages like good solubility and minimal racemization, making it suitable for synthesizing peptides and peptide alcohols (Tian, Sun, Wang, & Ye, 2002).

Anticonvulsant Activity

In the field of pharmaceutical research, 3-carbethoxymethyl-1,2,3-benzotriazin-4(3H)-one derivatives have been explored for their potential anticonvulsant properties. Studies on mice and rats in electroshock and pentylenetetrazole seizure models have shown these compounds to be generally non-toxic and exhibit significant anticonvulsant activity (Komet, 1997).

Synthesis of Isoquinolones and Peptidomimetics

This compound is pivotal in the synthesis of 1(2H)-isoquinolones through nickel-catalyzed denitrogenative alkyne insertion, showcasing its role in creating diverse organic structures (Miura, Yamauchi, & Murakami, 2008). It is also employed in drug design for developing novel peptidomimetics, aiding in creating biologically active compounds with potential therapeutic benefits (Goodman, Zapf, & Rew, 2002).

Nematicidal Activities

Recent studies have synthesized novel derivatives of 3-carbethoxymethyl-1,2,3-benzotriazin-4(3H)-one and evaluated their nematicidal activities against Meloidogyne incognita, a common plant parasite. These studies contribute to the development of new pesticides (Chen, Zhou, Li, & Xu, 2020).

Denitrogenative Reactions

In organic synthesis, this compound has been used in trifluoroacetic acid-mediated denitrogenative hydroxylation processes. This method, being metal-free, is effective for a wide range of benzotriazin-4(3H)-ones and demonstrates the utility of 3-carbethoxymethyl-1,2,3-benzotriazin-4(3H)-one in advanced organic synthesis techniques (Madasamy, Balakrishnan, Korivi, & Mannathan, 2022).

Propiedades

IUPAC Name |

ethyl 2-(4-oxo-1,2,3-benzotriazin-3-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3/c1-2-17-10(15)7-14-11(16)8-5-3-4-6-9(8)12-13-14/h3-6H,2,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIPHBSBIZCLWFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=O)C2=CC=CC=C2N=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-carbethoxymethyl-1,2,3-benzotriazin-4(3H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2366900.png)

![N-[2-[(3,4-Dimethyl-6-oxo-1H-pyridazin-5-yl)methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2366905.png)